1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine
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Overview
Description
1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H20F3NO2 and a molecular weight of 315.33 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds with proteins, influencing their activity and function .
Comparison with Similar Compounds
1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-[3,4-bis(trifluoromethyl)phenyl]pyrrolidine: This compound has an additional trifluoromethyl group, which further enhances its chemical properties.
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine: This compound has the trifluoromethyl group in a different position, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20F3NO2 |
---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
tert-butyl 3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO2/c1-15(2,3)22-14(21)20-8-7-12(10-20)11-5-4-6-13(9-11)16(17,18)19/h4-6,9,12H,7-8,10H2,1-3H3 |
InChI Key |
LQKOPJMWPDQGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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